This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. It is synthesized from benzodioxepin and pyrazole moieties, indicating its potential utility in pharmaceutical applications. The compound is cataloged with various suppliers, including Angene Chemical and Santa Cruz Biotechnology, which provide it for research purposes .
The synthesis of 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions.
General Synthetic Route:
Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in the yield and purity of the final product. For instance, using an acidic catalyst may facilitate better cyclization during the formation of benzodioxepin .
The molecular structure of 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde features several key components:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .
The compound can undergo several chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block for more complex molecules or as a precursor in synthetic pathways .
The mechanism of action for 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is not fully elucidated but may involve:
Further studies are required to clarify its specific interactions at the molecular level .
The physical properties include:
Chemical properties include:
Quantitative data such as melting point, boiling point, and spectral data (NMR, IR) are critical for characterizing this compound accurately .
1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde has potential applications in:
Research continues to explore its biological activity and potential therapeutic uses in treating conditions like cancer or inflammatory diseases .
The synthesis of 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde employs a convergent strategy, integrating separately constructed benzodioxepin and pyrazole-carbaldehyde units. A representative pathway involves three sequential stages:
This modular approach achieves an overall yield of 32–38%, with chromatography (silica gel; ethyl acetate/hexane) purifying key intermediates [5] [7].
The 1,5-benzodioxepin core is synthesized via ring-closing metathesis (RCM) or Friedel-Crafts alkylation:
Table 1: Benzodioxepin Cyclization Efficiency
Method | Catalyst/Reagent | Temperature | Yield (%) |
---|---|---|---|
RCM | Grubbs II (5 mol%) | 40°C | 85–92 |
Friedel-Crafts | Aluminum trichloride | 0–5°C | 70–75 |
The pyrazole core is installed through carbonyl-hydrazine condensation, followed by N-benzylation:
Critical to regiocontrol is steric differentiation: Bulky benzyl groups favor substitution at N1 over N2 due to reduced steric hindrance [9].
The C4-aldehyde group is introduced via two primary strategies:
Table 2: Aldehyde Installation Efficiency
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF | 0°C → 60°C, 6 h | 68–75 |
MnO₂ Oxidation | Manganese dioxide | CH₂Cl₂, 25°C, 12 h | 75–80 |
SeO₂ Oxidation | Selenium dioxide | Dioxane, reflux, 8 h | 60–65 |
Solvent polarity and catalyst loading critically influence yield and selectivity:
Table 3: Solvent and Catalyst Impact on Key Reactions
Reaction | Optimal System | Yield (%) | Byproducts (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃, THF/H₂O (80°C) | 88 | <5 |
N-Benzylation | K₂CO₃, acetonitrile (70°C) | 95 | <2 |
Ring-Closing Metathesis | Grubbs II, dichloromethane (40°C) | 92 | 3–5 |
Reducing Pd catalyst loadings to 1.5 mol% (Suzuki) or Grubbs II to 3 mol% (RCM) maintains efficiency while lowering costs [2] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: